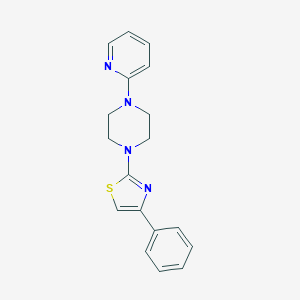
2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone, also known as FQ, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the quinazolinone class of compounds, which have been extensively studied for their biological activities. The unique structure of FQ makes it an interesting target for research, as it has been shown to possess a range of potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to possess antioxidant activity, which may make it useful in the treatment of various oxidative stress-related diseases. 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has also been shown to have neuroprotective effects, making it a potential target for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone is its potential as a versatile tool for the study of various biological processes. Its unique structure and potential therapeutic properties make it an interesting target for research. However, one limitation is that it is a synthetic compound, which may limit its use in certain types of experiments.
Orientations Futures
There are numerous potential future directions for research involving 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone. One area of interest is the development of new anti-cancer drugs based on 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone and other quinazolinone compounds. Another potential direction is the study of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone's neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone and its potential use in the treatment of various diseases.
Méthodes De Synthèse
2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with various reagents. One method involves the reaction of 2-aminobenzophenone with sulfur to form 2-(phenylsulfanyl)benzophenone. This intermediate is then reacted with 2-bromo-9H-fluorene to form 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone.
Applications De Recherche Scientifique
2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to possess anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2-(9H-fluoren-9-ylsulfanyl)-3-phenyl-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory drugs.
Propriétés
Formule moléculaire |
C27H18N2OS |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylsulfanyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H18N2OS/c30-26-23-16-8-9-17-24(23)28-27(29(26)18-10-2-1-3-11-18)31-25-21-14-6-4-12-19(21)20-13-5-7-15-22(20)25/h1-17,25H |
Clé InChI |
SJXVXUSBBZYNHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)

